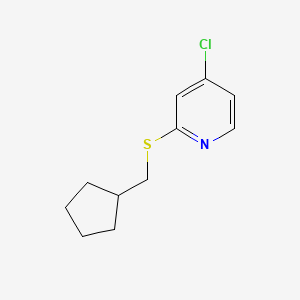
4-Chloro-3-nitronaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H5ClN2O2 It is a derivative of naphthalene, characterized by the presence of chloro, nitro, and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method is the nitration of 4-chloronaphthalene followed by the introduction of a nitrile group. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the nitrile group can be accomplished through a cyanation reaction using reagents such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-nitronaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-Amino-3-nitronaphthalene-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-nitronaphthalene-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving the modification of biological molecules.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-nitronaphthalene-1-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, if explored, it may interact with specific molecular targets, although detailed studies would be required to elucidate these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-naphthonitrile: Lacks the nitro group, making it less reactive in certain reactions.
3-Nitronaphthalene-1-carbonitrile:
4-Nitro-1-naphthonitrile: Lacks the chloro group, similar to the previous compound.
Uniqueness
4-Chloro-3-nitronaphthalene-1-carbonitrile is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
61499-36-3 |
|---|---|
Formule moléculaire |
C11H5ClN2O2 |
Poids moléculaire |
232.62 g/mol |
Nom IUPAC |
4-chloro-3-nitronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5ClN2O2/c12-11-9-4-2-1-3-8(9)7(6-13)5-10(11)14(15)16/h1-5H |
Clé InChI |
JYCRYESHCFGJEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2Cl)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)







![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)
![(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B11877354.png)
![(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one](/img/structure/B11877355.png)
![2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)

